Cadmium sulfate

Overview

Description

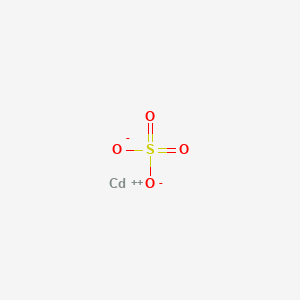

Cadmium sulfate is an inorganic compound with the chemical formula CdSO₄. It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly found in its monohydrate form (CdSO₄·H₂O), but it also exists as an anhydrous salt and in other hydrated forms. This compound is widely used in various industrial applications, including electroplating, pigment production, and as an electrolyte in standard cells .

Mechanism of Action

Target of Action

Cadmium sulfate (CdSO4) primarily targets cellular components such as mitochondria and DNA . It exerts toxic effects on various human organ systems, with a focus on hepatotoxicity, nephrotoxicity, respiratory toxicity, and neurotoxicity .

Mode of Action

This compound interacts with its targets through direct interactions with macromolecules and its capacity to mimic or displace essential physiological ions, such as iron and zinc . It disrupts Ca2+ signaling and interferes with cellular signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It induces oxidative stress, a pivotal mechanism behind its toxicity . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by various factors, including pH, redox state, and ionic strength . This compound is soluble in water , and the resulting solutions contain moderate concentrations of hydrogen ions .

Result of Action

The molecular and cellular effects of this compound’s action are extensive. It can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the electron transport chain (ETC), which reduces the efficiency of proton pumps and consequently fails to maintain the essential proton gradient across the mitochondrial membrane . This leads to cellular damage and apoptosis .

Action Environment

Environmental factors significantly influence the action of this compound. Industrial processes, mining activities, and agricultural practices contribute to cadmium contamination in the environment, impacting soil, water, and air quality . Additionally, atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants . Soil pH is a critical factor, as acidic conditions can enhance cadmium mobility and increase its leaching potential .

Biochemical Analysis

Biochemical Properties

Cadmium sulfate interacts with various enzymes, proteins, and other biomolecules. It is known to disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . This compound can also induce the mobility of light Cd isotopes from soil to the soil solution .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also interferes with cellular signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is known to disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High levels of cadmium can cause phytotoxicity and human diseases . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to induce the mobility of light Cd isotopes from soil to the soil solution . It also interacts with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being researched. It is known to disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium sulfate can be synthesized through several methods. One common method involves the reaction of cadmium oxide (CdO) with dilute sulfuric acid (H₂SO₄), producing this compound and water: [ \text{CdO} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2\text{O} ] Another method involves the direct reaction of cadmium metal with sulfuric acid: [ \text{Cd} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of zinc refining. The cadmium is recovered from zinc ores and then processed to form this compound through the aforementioned reactions .

Chemical Reactions Analysis

Types of Reactions: Cadmium sulfate undergoes various chemical reactions, including:

Precipitation Reactions: this compound reacts with hydrogen sulfide (H₂S) to form cadmium sulfide (CdS), a yellow-orange precipitate: [ \text{Cd}^{2+} + \text{H}_2\text{S} \rightarrow \text{CdS} + 2\text{H}^+ ]

Oxidation-Reduction Reactions: this compound can participate in redox reactions, where cadmium is reduced or oxidized depending on the reaction conditions.

Common Reagents and Conditions:

Hydrogen Sulfide (H₂S): Used in precipitation reactions to form cadmium sulfide.

Nitric Acid (HNO₃): this compound is soluble in hot dilute nitric acid, which can be used to dissolve cadmium sulfide precipitates.

Major Products:

Cadmium Sulfide (CdS): Formed from precipitation reactions with hydrogen sulfide.

Cadmium Carbonate (CdCO₃): Can be synthesized from this compound under specific conditions.

Scientific Research Applications

Cadmium sulfate has numerous applications in scientific research, including:

Comparison with Similar Compounds

Cadmium sulfate can be compared to other cadmium compounds, such as:

Cadmium Chloride (CdCl₂): Similar in toxicity and solubility but used in different applications, such as in the preparation of cadmium-based quantum dots.

Cadmium Nitrate (Cd(NO₃)₂): Used in the synthesis of other cadmium compounds and in analytical chemistry.

Cadmium Acetate (Cd(CH₃COO)₂): Employed in the preparation of cadmium sulfide nanoparticles and other cadmium-based materials.

This compound is unique due to its high solubility in water and its widespread use in electroplating and pigment production. Its ability to form various hydrates also distinguishes it from other cadmium compounds.

Biological Activity

Cadmium sulfate (CdSO₄) is a compound of cadmium, a heavy metal that poses various biological effects on living organisms. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

Overview of this compound

This compound is commonly used in industrial applications, including battery manufacturing, electroplating, and as a pigment. Its solubility in water makes it readily bioavailable, leading to significant environmental and health concerns.

1. Mechanisms of Toxicity

Cadmium ions (Cd²⁺) released from this compound interact with biological molecules, leading to various toxic effects:

- Oxidative Stress : Cd²⁺ induces the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA. This oxidative stress contributes to cell death and tissue damage .

- Inhibition of Antioxidant Enzymes : Cadmium exposure disrupts the function of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), leading to an imbalance in redox homeostasis .

- Disruption of Calcium Homeostasis : Cadmium interferes with calcium signaling pathways, affecting muscle contraction and neurotransmitter release .

2. Health Implications

Chronic exposure to cadmium compounds like this compound is linked to several health issues:

- Cancer Risk : Epidemiological studies indicate an association between cadmium exposure and increased risks of lung, kidney, prostate, and pancreatic cancers .

- Renal Damage : Cadmium accumulates in the kidneys, leading to nephrotoxicity characterized by proteinuria and impaired renal function .

- Reproductive Toxicity : Cadmium exposure has been shown to adversely affect reproductive health, impacting fertility and fetal development .

Study on Snails (Cornu aspersum)

A study investigated the effects of dietary this compound on the brown garden snail. The findings revealed that while snails exposed to non-lethal concentrations exhibited significant cadmium accumulation in their hepatopancreas, their survival rates were not adversely affected up to 100 mg/kg body weight over four weeks. However, DNA methylation levels were altered, indicating potential long-term genomic effects .

| Dose (mg/kg) | Cadmium Retention in Hepatopancreas | Survival Rate (%) | DNA Methylation Change |

|---|---|---|---|

| 0.2 | Low | 100 | Baseline |

| 1.0 | Moderate | 100 | Slight Increase |

| 10 | High | 100 | Significant Increase |

| 100 | Very High | 100 | Marked Increase |

1. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of cadmium sulfide nanoparticles synthesized from this compound. These nanoparticles demonstrated significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves the release of Cd²⁺ ions that disrupt bacterial cell membranes and generate ROS .

2. Environmental Impact

This compound's solubility leads to its widespread distribution in soil and water systems, raising concerns about its bioaccumulation in food chains. Studies show that organisms at higher trophic levels can accumulate significant cadmium levels, posing risks to both wildlife and human health through dietary exposure .

Properties

IUPAC Name |

cadmium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUOBSQYDGUHHT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdSO4, CdO4S | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Cadmium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020229 | |

| Record name | Cadmium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium sulfate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Colorless solid; [Hawley] White solid; [ICSC] White crystalline solid, hygroscopic and soluble in water; [MSDSonline], WHITE CRYSTALS. | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in ethanol, Very slightly soluble in methanol, ethanol and ethyl acetate, In water, 76.7 g/100 g water at 25 °C, Solubility in water, g/100ml at 25 °C: 75.5 (freely soluble) | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 g/cu cm, Density: 4.69 (CdSO4); 3.09 (3CdSO4.8H2O);3.05 (CdSO4.4H2O), Odorless, monoclinic crystals. Density: 3.08. On heating loses water above 40 °C, forming monohydrate by 80 °C, does not become anhydrous on further heating. Freely soluble in water. Almost insoluble in ethanol, acetone, ammonia, ethyl acetate. /Hydrate/, COLORLESS MONOCLINIC CRYSTALS; DENSITY 2.48; TRANSITIONAL MP 4 °C /HEPTAHYDRATE/, 4.7 g/cm³ | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.15%; chloride: 0.001%; nitrate and nitrite (NO3): 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.003%; zinc: 0.10%; arsenic: 2 ppm. /Cadmium sulfate, anhydrous/, Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.1%; chloride: 0.001%; nitrate and nitrite as NO3: 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.001% 0.001%; zinc: 0.1%; arsenic: 1 ppm. /Cadmium sulfate 8/3 hydrate (3CdSO4.8H2O)/, Cadmium sulfate (as 3CdSO4.8H2O) ... impurities (%): CI, 0.001; NO3, 0.003; Cu, 0.002; Fe, 0.001; Pb, 0.003; Zn, 0.1; and As, 1-2 ppm | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless orthorhombic crystals, Rhombic, white crystals or prisms | |

CAS No. |

10124-36-4, 13477-20-8, 13477-21-9 | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947UNF3Z6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1000 °C | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cadmium sulfate readily accumulates in the liver [, , ], forming a complex with metallothionein []. This accumulation disrupts liver function, leading to increased activity of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the bloodstream [, , , ]. This compound exposure also impairs the liver's protein synthesis function, resulting in a decrease in total protein and albumin levels while increasing globulin levels [, ].

A: Studies show this compound can negatively affect the female reproductive system. Research in rats indicates that this compound exposure leads to damage in ovarian and uterine tissues, potentially due to oxidative stress []. This damage is associated with a significant decrease in the levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) [].

A: Yes, studies in Wistar rats have shown that this compound exposure can lead to histological transformations in the spleen, including iron deposits, vein dilation, structural disorganization, and edema []. These changes suggest a disturbance in splenic tissue function.

ANone: The most common hydrate form of this compound is this compound octahydrate, with the molecular formula 3CdSO4•8H2O and a molecular weight of 836.87 g/mol.

ANone: Several spectroscopic techniques are useful, including:

- Powder X-ray diffraction (PXRD): Used to determine the crystal structure of this compound phases [, , ].

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in this compound compounds [, , ].

- UV-Vis Spectroscopy: Used to study the electronic structure and optical properties of this compound materials [, , ].

ANone: this compound exists as hydrates under ambient conditions. The most common hydrate is the octahydrate (3CdSO4•8H2O), which is stable at room temperature and pressure.

A: Yes, research has demonstrated that this compound octahydrate single crystals can undergo a switchable phase transition between crystalline and amorphous states when subjected to shock waves [].

ANone: No information on computational chemistry or QSAR modeling of this compound is available within the provided research papers.

ANone: The provided research papers do not discuss specific formulation strategies for this compound.

A: this compound is readily absorbed by the body, with studies in rats indicating higher absorption from lettuce leaves compared to this compound solution []. Once absorbed, cadmium primarily accumulates in the liver, forming a complex with metallothionein [, , ].

A: Yes, some bacteria exhibit resistance to cadmium. Research has identified a cadmium resistance operon (cadCA) in Staphylococcus aureus ATCC12600 []. This operon is associated with increased resistance to cadmium and zinc, likely through an efflux mechanism that pumps cadmium out of the cells [].

A: this compound is toxic to laying hens. Research shows that it causes a decrease in erythrocyte count and hemoglobin levels, while increasing leukocyte count, indicating anemia and potential inflammation []. This compound also disrupts liver function, leading to increased activity of ALT and AST in the bloodstream [].

A: Exposure to this compound induces oxidative stress in wild soybean, evident from the increased concentration of malonic dialdehyde in seeds []. This stress activates antioxidant enzymes like peroxidase [].

A: Yes, treating soybean seeds with dihydroquercetin before planting in cadmium-contaminated soil reduces malonic dialdehyde levels and peroxidase activity, suggesting a protective effect against cadmium-induced oxidative stress [].

ANone: The provided research papers do not focus on drug delivery strategies for this compound.

A: Inversion voltammetry can be used to determine the concentration of cadmium in soil samples [].

ANone: No information specifically addressing the dissolution rate or solubility of this compound is provided in the research papers.

ANone: The research papers do not delve into the specific validation parameters of the analytical methods employed.

ANone: The provided research papers do not discuss quality control and assurance procedures for this compound.

ANone: The provided research papers do not address the immunogenicity of this compound.

ANone: No information on drug-transporter interactions is available in the provided research papers.

ANone: The research papers do not discuss drug-metabolizing enzyme interactions related to this compound.

A: Yes, research describes a method for recovering cadmium from chemical bath deposition processes used in producing cadmium sulfide thin layers []. This method involves dissolving cadmium-containing waste, followed by electrochemical treatment to recover pure cadmium metal [].

A: The provided research highlights the interdisciplinary nature of this compound research. Studies utilize expertise from fields like toxicology [, , , , ], materials chemistry [, , , , ], environmental science [, , ], and biochemistry [, , ] to understand the multifaceted aspects of this compound. This interdisciplinary approach is essential for developing a comprehensive understanding of the impact and potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.